molecular formula C8H15NO B13629503 9-Methyl-5-oxa-8-azaspiro[3.5]nonane

9-Methyl-5-oxa-8-azaspiro[3.5]nonane

Cat. No.: B13629503
M. Wt: 141.21 g/mol
InChI Key: YRLHEGQTYJWEPV-UHFFFAOYSA-N
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Description

9-Methyl-5-oxa-8-azaspiro[3.5]nonane (molecular formula: C₇H₁₃NO₂) is a spirocyclic compound featuring a unique bicyclic structure with oxygen (oxa) and nitrogen (aza) heteroatoms in its rings. Its IUPAC name reflects the spiro junction at the third and fifth positions, with substituents at the 5-oxa and 8-aza positions and a methyl group at the ninth carbon (CID 155908874) . The compound’s structural complexity and heteroatom arrangement make it a valuable scaffold in medicinal chemistry, particularly for developing ligands targeting neurological receptors. Its oxalate salt (CAS 2830401-11-9) has been synthesized for enhanced stability and solubility in pharmaceutical applications .

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

9-methyl-5-oxa-8-azaspiro[3.5]nonane

InChI

InChI=1S/C8H15NO/c1-7-8(3-2-4-8)10-6-5-9-7/h7,9H,2-6H2,1H3

InChI Key

YRLHEGQTYJWEPV-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCC2)OCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-5-oxa-8-azaspiro[3.5]nonane typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with an epoxide can lead to the formation of the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 9-Methyl-5-oxa-8-azaspiro[3.5]nonane may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-5-oxa-8-azaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; conditionsacidic or basic medium.

    Reduction: Lithium aluminum hydride; conditionsanhydrous solvents like ether.

    Substitution: Nucleophiles like halides or amines; conditionspolar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

9-Methyl-5-oxa-8-azaspiro[3.5]nonane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 9-Methyl-5-oxa-8-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirocyclic structure allows for unique binding interactions, which can enhance the compound’s efficacy and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Spirocyclic compounds with oxygen and nitrogen heteroatoms are widely explored for their pharmacological properties. Below is a detailed comparison of 9-methyl-5-oxa-8-azaspiro[3.5]nonane with structurally related derivatives:

Compound Structure Key Features Applications
9-Methyl-5-oxa-8-azaspiro[3.5]nonane C₇H₁₃NO₂; spiro[3.5] framework Methyl group at C9; oxa (O) at C5, aza (N) at C6. Potential ligand for sigma receptors (inferred from structural analogs) .
2,7-Diazaspiro[3.5]nonane derivatives Spiro[3.5] with two nitrogen atoms High sigma receptor (S1R/S2R) affinity; e.g., compound 5b (KiS1R = 13 nM) . Neuropathic pain treatment via S1R antagonism .
Diazabicyclo[4.3.0]nonane derivatives Bicyclo[4.3.0] scaffold Moderate S1R affinity; e.g., compound 8f (KiS1R = 10 nM) . Analgesic effects in vivo at 20 mg/kg .
1,4-Diaza-2,5-dioxobicyclo[4.3.0]nonane Bicyclo[4.3.0] with diazadione groups Antimicrobial activity against Gram-negative and Gram-positive bacteria . Antibacterial and antioxidant agents .
6-Methyl-5-oxa-8-azaspiro[3.5]nonane C₈H₁₅NO₂; methyl at C6 Predicted collision cross-section (CCS) of 129.8 Ų ([M+H]+) . Structural analog with potential pharmacokinetic applications .

Pharmacological and Binding Profiles

  • Sigma Receptor Affinity: The 2,7-diazaspiro[3.5]nonane scaffold (e.g., compound 5b) exhibits higher S1R binding affinity (KiS1R = 13 nM) compared to diazabicyclo[4.3.0]nonane derivatives (KiS1R = 10–165 nM) . Functional Activity: Compounds like 5b (2,7-diazaspiro[3.5]nonane) and 8f (diazabicyclo[4.3.0]nonane) show antiallodynic effects in vivo at 20 mg/kg, reversing mechanical hypersensitivity via S1R antagonism .
  • Antimicrobial Activity: Unlike 9-methyl-5-oxa-8-azaspiro[3.5]nonane, 1,4-diaza-2,5-dioxobicyclo[4.3.0]nonane derivatives demonstrate broad-spectrum antimicrobial activity against pathogens like Aeromonas hydrophila and Staphylococcus aureus .

Physicochemical Properties

  • Collision Cross-Section (CCS): 6-Methyl-5-oxa-8-azaspiro[3.5]nonane ([M+H]+ CCS = 129.8 Ų) provides a reference for predicting the mobility of 9-methyl-5-oxa-8-azaspiro[3.5]nonane in analytical workflows .
  • Synthetic Accessibility: The oxalate salt of 9-methyl-5-oxa-8-azaspiro[3.5]nonane is synthesized via methods analogous to 2-oxa-7-azaspiro[3.5]nonane oxalate (Scheme 1 in ), emphasizing the role of salt formation in improving stability .

Research Implications and Gaps

  • Pharmacological Potential: While 9-methyl-5-oxa-8-azaspiro[3.5]nonane’s structural analogs show promise in pain modulation and antimicrobial activity, direct studies on its receptor binding or therapeutic efficacy are lacking.
  • Computational Modeling: Molecular docking studies could elucidate its interaction with S1R, leveraging data from 2,7-diazaspiro[3.5]nonane derivatives .
  • Synthetic Chemistry: Further diversification of the scaffold (e.g., alkylation or acyl substitution) may enhance bioactivity, as seen in diazabicyclo[4.3.0]nonane derivatives .

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